molecular formula C7H11N3O2S B15222237 3-((1-Methyl-1H-pyrazol-4-yl)amino)thietane 1,1-dioxide

3-((1-Methyl-1H-pyrazol-4-yl)amino)thietane 1,1-dioxide

Cat. No.: B15222237
M. Wt: 201.25 g/mol
InChI Key: UXCLVFRGPRYKEL-UHFFFAOYSA-N
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Description

3-((1-Methyl-1H-pyrazol-4-yl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a thietane ring fused with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Methyl-1H-pyrazol-4-yl)amino)thietane 1,1-dioxide typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with thietane 1,1-dioxide under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3-((1-Methyl-1H-pyrazol-4-yl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietane ring to a more saturated form.

    Substitution: The pyrazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyrazole ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-((1-Methyl-1H-pyrazol-4-yl)amino)thietane 1,1-dioxide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 3-((1-Methyl-1H-pyrazol-4-yl)amino)thietane 1,1-dioxide exerts its effects involves interactions with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The thietane ring may also contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-4-amine: A precursor in the synthesis of the target compound.

    Thietane 1,1-dioxide: Another precursor that forms the thietane ring.

    3-Aminopyrazole: A structurally related compound with similar reactivity.

Uniqueness

3-((1-Methyl-1H-pyrazol-4-yl)amino)thietane 1,1-dioxide is unique due to the combination of the pyrazole and thietane rings, which imparts distinct chemical and physical properties. This dual-ring structure can enhance its reactivity and potential biological activity compared to simpler analogs .

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N-(1,1-dioxothietan-3-yl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C7H11N3O2S/c1-10-3-6(2-8-10)9-7-4-13(11,12)5-7/h2-3,7,9H,4-5H2,1H3

InChI Key

UXCLVFRGPRYKEL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC2CS(=O)(=O)C2

Origin of Product

United States

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